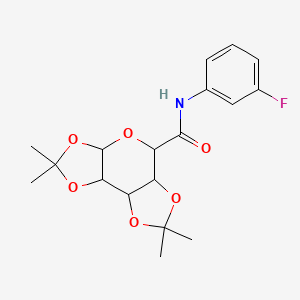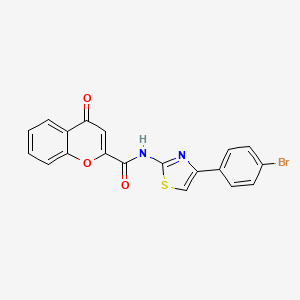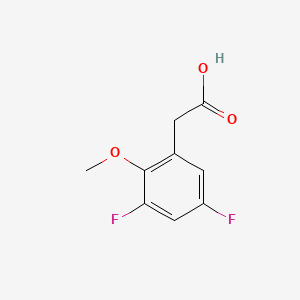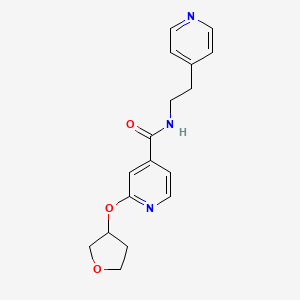
C18H22Fno6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “C18H22Fno6” is a complex organic molecule with a molecular weight of 367.368783 g/mol . Its IUPAC name is N-(4-fluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its SMILES string: CC3©OC2OC(C1OC©©OC1C2O3)C(=O)Nc4ccc(F)cc4 . This string provides a text representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them .
Wirkmechanismus
C18H22Fno6 exerts its antibacterial activity by inhibiting bacterial protein synthesis. The compound binds to the bacterial ribosome and prevents the formation of the initiation complex, thereby inhibiting the translation of bacterial mRNA into proteins. This mechanism of action is similar to that of other oxazolidinone antibiotics, such as linezolid and tedizolid.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is generally well-tolerated in animals. The compound is rapidly absorbed and distributed throughout the body, with peak concentrations reached within 1-2 hours of administration. This compound is metabolized primarily in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
C18H22Fno6 has several advantages for use in laboratory experiments. The compound is stable, easy to synthesize, and has a well-defined mechanism of action. Additionally, this compound has been shown to have a broad spectrum of antibacterial activity, making it useful for studying the effects of antibiotics on different bacterial species.
However, there are also limitations to the use of this compound in laboratory experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. Additionally, this compound has a narrow therapeutic index, meaning that the difference between the effective and toxic doses is small. This can make it difficult to determine the optimal dose for use in experiments.
Zukünftige Richtungen
There are several future directions for research on C18H22Fno6. One area of interest is the development of new derivatives of the compound with improved antibacterial activity and lower toxicity. Another area of research is the use of this compound in combination with other antibiotics to enhance their efficacy against resistant bacteria. Additionally, the potential applications of this compound in agriculture and material science warrant further investigation.
Synthesemethoden
C18H22Fno6 can be synthesized through a multistep process that involves the reaction of 4-fluorophenylacetic acid with ethyl chloroformate to form ethyl 4-fluorophenylacetate. This intermediate is then treated with sodium hydride and methyl 2-bromoacetate to produce Methyl 4-(4-fluorophenyl)-2-bromo-1,3-oxazolidine-3-carboxylate. Finally, the bromine atom is replaced with a methoxy group using sodium methoxide to obtain this compound.
Wissenschaftliche Forschungsanwendungen
C18H22Fno6 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, the compound has been shown to have antibacterial properties and has been used to treat infections caused by resistant bacteria. In agriculture, this compound has been used as a pesticide to control pests and increase crop yields. In material science, the compound has been used to synthesize novel materials with unique properties.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO6/c1-17(2)23-11-12(24-17)14-16(26-18(3,4)25-14)22-13(11)15(21)20-10-7-5-6-9(19)8-10/h5-8,11-14,16H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIOLUYSZZRASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2665563.png)
![methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2665565.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2665566.png)
![4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2665569.png)
![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2665571.png)
![3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2665573.png)
![4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2665575.png)

![8-((4-Ethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2665579.png)

![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2665583.png)

![4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2665585.png)